molecular formula C11H12ClNO2 B6258420 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1564917-63-0

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Katalognummer: B6258420
CAS-Nummer: 1564917-63-0
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: ZYKWUQYVHZRNID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound that features a benzoxazepine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazepine derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.

Wissenschaftliche Forschungsanwendungen

9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    9-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Contains a fluorine atom, which can significantly alter its biological activity and stability.

Uniqueness

The presence of the chlorine atom in 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1564917-63-0

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

9-chloro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one

InChI

InChI=1S/C11H12ClNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI-Schlüssel

ZYKWUQYVHZRNID-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)NC2=C(O1)C(=CC=C2)Cl)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.